(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a benzo[d]thiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl halides in the presence of a base such as potassium carbonate.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling of the Benzo[d]thiazole and Thiophene Rings: The final step involves coupling the benzo[d]thiazole and thiophene rings through a carboxamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The chloro group on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, potassium carbonate, DMF (dimethylformamide) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- (E)-5-chloro-N-(3-ethylbenzo[d]oxazol-2(3H)-ylidene)thiophene-2-carboxamide
- (E)-5-chloro-N-(3-ethylbenzo[d]imidazol-2(3H)-ylidene)thiophene-2-carboxamide
Uniqueness
(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject of study in various fields.
Biological Activity
(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and apoptosis, which is crucial in cancer therapy.
- Receptor Modulation : It might interact with various receptors, altering their signaling pathways and leading to therapeutic effects.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
Antioxidant Properties
Research indicates that this compound demonstrates notable antioxidant activity. A study utilizing the ABTS method revealed that it could inhibit radical cation formation significantly, showing potential as a therapeutic agent against oxidative stress-related diseases .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogenic bacteria. In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that the compound's antibacterial activity was comparable to standard antibiotics such as ampicillin .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results. It appears to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest its potential as a lead compound in cancer drug development .
Case Studies and Experimental Data
-
Antioxidant Activity Study :
- Method : ABTS radical scavenging assay.
- Results : The compound exhibited a 62% inhibition rate compared to ascorbic acid, indicating strong antioxidant capabilities.
-
Antibacterial Activity :
- Method : Disk diffusion method against selected bacterial strains.
- Results : The compound showed inhibition zones comparable to ampicillin, with activity indices of 83.3% for Staphylococcus aureus and 86.9% for Pseudomonas aeruginosa.
-
Anticancer Activity :
- Method : MTT assay on various cancer cell lines.
- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM, with IC50 values indicating potent anticancer effects.
Summary Table of Biological Activities
Biological Activity | Method Used | Results |
---|---|---|
Antioxidant | ABTS assay | 62% inhibition vs ascorbic acid |
Antibacterial | Disk diffusion | Comparable to ampicillin |
Anticancer | MTT assay | Significant reduction in viability |
Properties
IUPAC Name |
5-chloro-N-(3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-2-17-9-5-3-4-6-10(9)20-14(17)16-13(18)11-7-8-12(15)19-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDXPSOGUXSFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.